An In-depth Technical Guide to 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole (CAS 33186-14-0) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole (CAS 33186-14-0) for Researchers and Drug Development Professionals
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiazole core, a bicyclic heterocyclic system, represents a "privileged structure" in the field of medicinal chemistry. This designation is attributed to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The compound of interest, 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole (CAS 33186-14-0), incorporates this key benzothiazole moiety, suggesting its potential as a valuable subject for further research and drug development. This guide aims to provide a comprehensive technical overview of this compound, including its chemical properties, synthesis, potential mechanisms of action, and relevant experimental protocols for its investigation.
Chemical Properties and Synthesis
Chemical Identity:
| Property | Value |
| CAS Number | 33186-14-0 |
| Chemical Name | 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole |
| Molecular Formula | C₁₃H₁₆N₂OS |
| Molecular Weight | 248.35 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)N3CCCCC3 |
Synthesis of the Benzothiazole Core: A common synthetic route to the benzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. The reaction proceeds through an initial formation of a thiourea intermediate, followed by an intramolecular cyclization to yield the benzothiazole ring system. The specific synthesis of 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole would likely start from 4-methoxyaniline.
Potential Mechanisms of Action and Therapeutic Applications
While specific research on 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole is limited, the extensive body of literature on related benzothiazole derivatives allows for informed hypotheses regarding its potential biological activities and mechanisms of action.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms:
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Induction of Apoptosis: Many benzothiazole compounds have been observed to induce programmed cell death (apoptosis) in cancer cells. This can occur through the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[1]
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Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle at different phases, preventing the proliferation of cancer cells.
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Enzyme Inhibition: Certain benzothiazoles are known to inhibit enzymes crucial for cancer cell survival and proliferation.
A plausible signaling pathway for the anticancer activity of a benzothiazole derivative is depicted below:
Caption: Potential mechanism of anticancer activity of a benzothiazole derivative.
Antimicrobial Activity
The benzothiazole scaffold is also a key component of many potent antimicrobial agents. Their mechanism of action can involve:
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Enzyme Inhibition: A notable target for antimicrobial benzothiazoles is dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[2] Inhibition of this pathway disrupts bacterial growth.
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Disruption of Cell Membrane Integrity: Some derivatives can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Anti-inflammatory Activity
Certain benzothiazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Neuroprotective Activity
In the context of neurodegenerative diseases like Alzheimer's, benzothiazole derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3] Inhibition of these enzymes can lead to an increase in the levels of certain neurotransmitters, offering a therapeutic strategy. The methoxy group on the benzothiazole ring has been shown in some studies to influence the binding potency of these compounds to their targets.[4]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the investigation of 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole, based on established methods for similar compounds.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of a novel compound.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
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Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
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Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
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Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
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Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
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Compound Dilution: Prepare serial twofold dilutions of 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole in a 96-well microtiter plate.
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Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
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Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole, with its core benzothiazole structure, presents a compelling starting point for further investigation in drug discovery. The diverse biological activities exhibited by its structural analogs strongly suggest its potential as a lead compound for the development of new therapeutic agents. Future research should focus on the direct biological evaluation of this specific compound to elucidate its precise mechanisms of action and to determine its efficacy in relevant disease models. The experimental protocols outlined in this guide provide a solid framework for initiating such investigations.
References
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Alpan, A. S., & Gürdal, E. E. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24207-24220. [Link]
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El-Sayed, N. N. E., & El-Bendary, E. R. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099. [Link]
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Gaber, H. M., Al-Harbi, S. A., & Al-Ghamdi, K. M. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(11), 3169. [Link]
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Gürdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of enzyme inhibition and medicinal chemistry, 30(6), 963–968. [Link]
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Jasim, A., & Adnan, S. (2023). Preparation, characterization and study the biological activity for (six and seven) membered heterocyclic derivatives from 6-methoxy-2-amino benzo thiazole. AIP Conference Proceedings, 2394(1), 020011. [Link]
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Uremis, N., Uremis, M. M., Tolun, F. I., Ceylan, M., Doganer, A., & Kurt, A. H. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer research, 37(11), 6381–6389. [Link]
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Yılmaz, I., Ucar, G., Taslimi, P., Gulçin, İ., & Göksu, S. (2017). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of biochemical and molecular toxicology, 31(11), e21966. [Link]
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